- Iron(III)-Catalyzed Halogenations by Substitution of Sulfonate Esters, Advanced Synthesis & Catalysis, 2011, 353(6), 963-972

Cas no 935-56-8 (1-Chloroadamantane)

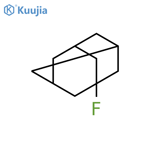

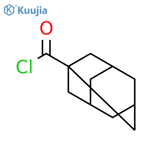

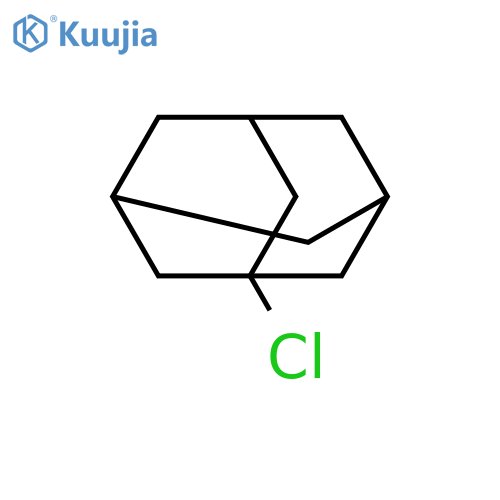

1-Chloroadamantane structure

商品名:1-Chloroadamantane

1-Chloroadamantane 化学的及び物理的性質

名前と識別子

-

- 1-Chloroadamantane

- 1-Chloroadamantane (purified by sublimation)

- 1-adamantylchloride

- 1-chloro-adamantane

- 3-Chloroadamantane

- Adamantane,1-chloro

- Adamantyl chloride

- chloroadamantane

- 1-Adamantyl Chloride (purified by sublimation)

- 1-Chlorotricyclo[3.3.1.13,7]decane

- 1-Chlorotricyclo[3.3.1.1(3,7)]decane

- 1-Adamantyl Chloride

- Adamantane, 1-chloro-

- Tricyclo[3.3.1.13,7]decane, 1-chloro-

- OZNXTQSXSHODFR-UHFFFAOYSA-N

- 1-chlorotricyclo[3.3.1.1~3,7~]decane

- Tricyclo(3.3.1.13,7)decane, 1-chloro-

- C10H15Cl

- 1-chloranyladamantane

- PubChem8769

- Tricyclo(3.3.1.1(3,7))d

- 1-Chlorotricyclo[3.3.1.13,7]decane (ACI)

- Adamantane, 1-chloro- (6CI, 7CI, 8CI)

- NSC 143629

- NSC143629

- Tricyclo(3.3.1.1(3,7))decane, 1-chloro-

- tricyclo[3.3.1.1~3,7~]decane, 1-chloro-

- tricyclo(3.3.1.1~3,7~)decane, 1-chloro-

- AKOS001015419

- EN300-225975

- SY017979

- AS-57011

- DB-003016

- 935-56-8

- MFCD00075627

- NS00039573

- STL373557

- HOZ9S5Z71H

- Tricyclo[3.3.1.1(3, 1-chloro-

- Z56771135

- Tricyclo[3.3.1.13, 1-chloro-

- BBL033931

- AMANTADINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]

- EINECS 213-305-0

- DTXSID1061318

- AMANTADINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)

- DTXCID3048869

- D73278

- Q2806581

- C3557

- NSC-143629

- 1-Chlorotricyclo(3.3.1.13,7)decane

- UNII-HOZ9S5Z71H

- SCHEMBL192524

- Adamantane, 1-chloro-(8CI)

- CS-0063165

- 1-Chloroadamantane, 98%

-

- MDL: MFCD00075627

- インチ: 1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2

- InChIKey: OZNXTQSXSHODFR-UHFFFAOYSA-N

- ほほえんだ: ClC12CC3CC(C1)CC(C3)C2

計算された属性

- せいみつぶんしりょう: 170.08600

- どういたいしつりょう: 170.086228

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.0492 (rough estimate)

- ゆうかいてん: 165-166 °C (lit.)

- ふってん: 211.58°C (rough estimate)

- フラッシュポイント: 82.3 °C

- 屈折率: 1.6012 (estimate)

- すいようせい: Poorly soluble in water. Soluble in hydrocarbons. But readily soluble in nonpolar organic solvents.

- PSA: 0.00000

- LogP: 3.19400

- ようかいせい: 未確定

1-Chloroadamantane セキュリティ情報

1-Chloroadamantane 税関データ

- 税関コード:2903890090

- 税関データ:

中国税関コード:

2903890090概要:

2903890090.他のシクロアルカン/シクロオレフィンまたはシクロテルペンオレフィンのハロゲン化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2903890090.シクロアルカン、シクロアルカンまたは少ないシクロアルカンのハロゲン化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Chloroadamantane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A2579912-25G |

1-Chloroadamantane |

935-56-8 | >98.0%(GC) | 25g |

RMB 919.20 | 2025-02-20 | |

| TRC | C363890-1g |

1-Chloroadamantane |

935-56-8 | 1g |

$ 91.00 | 2023-04-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00456-25g |

1-Chloroadamantane |

935-56-8 | 98% | 25g |

¥697.0 | 2024-07-19 | |

| ChemScence | CS-0063165-10g |

1-Chloroadamantane |

935-56-8 | 98.42% | 10g |

$92.0 | 2021-09-02 | |

| abcr | AB203917-100 g |

1-Chloroadamantane, 98%; . |

935-56-8 | 98% | 100 g |

€127.10 | 2023-07-20 | |

| eNovation Chemicals LLC | D783027-25g |

1-Chloroadamantane |

935-56-8 | 97% | 25g |

$200 | 2024-06-05 | |

| eNovation Chemicals LLC | D783027-500g |

1-Chloroadamantane |

935-56-8 | 97% | 500g |

$1200 | 2024-06-05 | |

| TRC | C363890-100mg |

1-Chloroadamantane |

935-56-8 | 100mg |

$ 63.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153451-25G |

1-Chloroadamantane |

935-56-8 | >98.0%(GC) | 25g |

¥1149.90 | 2023-09-03 | |

| abcr | AB203917-5 g |

1-Chloroadamantane, 98%; . |

935-56-8 | 98% | 5 g |

€49.80 | 2023-07-20 |

1-Chloroadamantane 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ; 5 min, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Tin tetrachloride

リファレンス

- A simple method for the conversion of adamantyl, benzyl and benzyhydryl alcohols to their corresponding bromides and chlorides and the transhalogenation of adamantyl, benzyl, benzhydryl and tertiary alkyl bromides and chlorides, Synthesis, 1989, (8), 614-16

合成方法 3

はんのうじょうけん

1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile , Tris(acetylacetonato)manganese Solvents: Carbon tetrachloride ; 1 h, 200 °C

リファレンス

- Chlorination of adamantane and its derivatives by carbon tetrachloride in the presence of manganese, vanadium, and molybdenum-containing catalysts, Neftekhimiya, 2004, 44(2), 148-155

合成方法 4

合成方法 5

はんのうじょうけん

1.1 Reagents: Chloroform , Polyisoprene Catalysts: Titanium , Iron(III) acetylacetonate Solvents: Chloroform ; 0.5 h, 25 °C

リファレンス

- Chlorination method and catalyst system for the synthesis of 1- and 2-chloroadamantanes from 1- and 2-adamantanols and chloroform, Russian Federation, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane

リファレンス

- Halogen-exchange reactions between alkyl fluorides and boron trihalides or titanium tetrahalides. A convenient synthesis of alkyl halides from alkyl fluorides, Journal of Fluorine Chemistry, 1995, 72(1), 89-93

合成方法 7

合成方法 8

はんのうじょうけん

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; rt; 18 h, rt

リファレンス

- Preparation of tripartite androgen receptor eliminators useful for treating an androgen receptor signaling-mediated diseases, World Intellectual Property Organization, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ; 3 h, rt

リファレンス

- Silver-catalyzed decarboxylative chlorination of aliphatic carboxylic acids, Journal of the American Chemical Society, 2012, 134(9), 4258-4263

合成方法 10

はんのうじょうけん

1.1 Reagents: Carbon tetrachloride , Phosphine, [4-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-ylphenyl]diphenyl-, rel-, tri… Solvents: Dichloromethane

リファレンス

- ROMPgel-Supported Triphenylphosphine with Potential Application in Parallel Synthesis, Organic Letters, 2002, 4(11), 1975-1977

合成方法 11

はんのうじょうけん

1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ; 1 min, rt

1.2 Reagents: Chlorotrimethylsilane ; 15 min, rt

1.2 Reagents: Chlorotrimethylsilane ; 15 min, rt

リファレンス

- Alkylphosphinites as Synthons for Stabilized Carbocations, Organic Letters, 2022, 24(7), 1460-1464

合成方法 12

はんのうじょうけん

1.1 Reagents: Benzil , Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ; 82 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

- Indium-Catalyzed Direct Chlorination of Alcohols Using Chlorodimethylsilane-Benzil as a Selective and Mild System, Journal of the American Chemical Society, 2004, 126(23), 7186-7187

合成方法 13

はんのうじょうけん

1.1 Reagents: Benzil , Chlorodimethylsilane Catalysts: Indium trichloride Solvents: Dichloromethane ; 82 h, rt

リファレンス

- Direct chlorination of alcohols: synthesis of ethyl 3-chloro-3-phenylpropanoate [benzenepropanoic acid, β-chloro-, ethyl ester], Organic Syntheses, 2006, 83, 38-44

合成方法 14

合成方法 15

合成方法 16

はんのうじょうけん

1.1 Reagents: tert-Butyl hypochlorite Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: Acetonitrile ; rt

リファレンス

- Catalytic Decarboxylation/Carboxylation Platform for Accessing Isotopically Labeled Carboxylic Acids, ACS Catalysis, 2019, 9(7), 5897-5901

合成方法 17

合成方法 18

合成方法 19

はんのうじょうけん

1.1 Reagents: Dabco Solvents: Carbon tetrachloride , tert-Butanol , Water

リファレンス

- Photochemical chlorodecarboxylation via an electron transfer mechanism, Journal of the Chemical Society, 1989, (21), 1636-7

合成方法 20

はんのうじょうけん

リファレンス

- Thermolysis of N,N-dihalo derivatives of bridgehead and neopentylamines to the corresponding halides, Journal of Organic Chemistry, 1980, 45(26), 5239-43

1-Chloroadamantane Raw materials

- 1-Fluoroadamantane

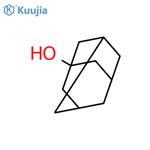

- 1-Adamantanol

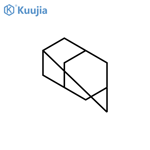

- Adamantane

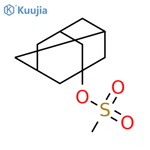

- Tricyclo[3.3.1.13,7]decan-1-ol,1-methanesulfonate

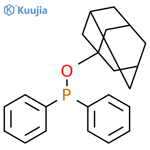

- PHOSPHINOUS ACID, DIPHENYL-, TRICYCLO[3.3.1.13,7]DEC-1-YL ESTER

- adamantane-1-carbonyl chloride

- Adamantane-1-carboxylic acid

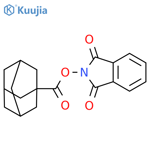

- Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester

- Tricyclo[3.3.1.13,7]decan-1-amine, N,N-dichloro-

1-Chloroadamantane Preparation Products

1-Chloroadamantane 関連文献

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

935-56-8 (1-Chloroadamantane) 関連製品

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935-56-8)1-Chloroadamantane

清らかである:99%

はかる:25g

価格 ($):298.0